

Methyl 4-hydroxynicotinate solubility data

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Compound of Interest

Compound Name: *Methyl 4-hydroxynicotinate*

CAS No.: 67367-24-2

Cat. No.: B105266

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An In-depth Technical Guide on the Solubility of **Methyl 4-hydroxynicotinate**

Introduction

Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pyridine derivative with significant applications as a reagent and building block in organic synthesis.[1][2] Notably, it serves as a key intermediate in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity.[1] For researchers in medicinal chemistry, process development, and formulation science, a thorough understanding of the solubility of **Methyl 4-hydroxynicotinate** is paramount. Solubility fundamentally influences reaction kinetics, purification strategies (such as crystallization), and the bioavailability of potential active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 4-hydroxynicotinate**, offers insights into its expected solubility based on structural analogues, and presents detailed, field-proven protocols for the experimental determination of its thermodynamic solubility. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable and reproducible solubility data.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While extensive experimental data for **Methyl 4-hydroxynicotinate** is not widely published, a compilation of available and predicted data provides a crucial starting point for experimental design.

Property	Value	Source
CAS Number	67367-24-2	[1][3][4]
Molecular Formula	C ₇ H ₇ NO ₃	[1][3][4]
Molecular Weight	153.14 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Boiling Point (Predicted)	338.3 ± 22.0 °C	[1][2]
Density (Predicted)	1.287 ± 0.06 g/cm ³	[1][2]
pKa (Predicted)	8.18 ± 0.10	[1][2]

Anticipated Solubility Profile

Direct, quantitative solubility data for **Methyl 4-hydroxynicotinate** in various organic solvents is sparse in the public domain. However, we can infer its likely behavior by examining its molecular structure and comparing it to well-characterized analogues like nicotinic acid and methyl 4-hydroxybenzoate.

The molecule possesses a polar pyridine ring, a hydrogen-bond-donating hydroxyl group (-OH), and a hydrogen-bond-accepting methyl ester group (-COOCH₃). This combination suggests an affinity for polar solvents. The parent compound, nicotinic acid, demonstrates significant solubility in polar protic solvents like water and ethanol, and even higher solubility in a polar aprotic solvent like DMSO.[5][6] The esterification of the carboxylic acid to a methyl ester in **Methyl 4-hydroxynicotinate** will likely decrease its solubility in water compared to nicotinic acid, but it should remain soluble in polar organic solvents.

Based on these structural considerations and data from related compounds, a qualitative solubility profile can be anticipated.[7]

Solvent Class	Representative Solvents	Expected Qualitative Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Soluble	The hydroxyl group and pyridine nitrogen can engage in hydrogen bonding with the solvent.
Polar Aprotic	DMSO, DMF, Acetonitrile, Acetone	Soluble to Freely Soluble	Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents can effectively solvate the molecule.
Ester	Ethyl Acetate	Soluble	"Like dissolves like" principle; the ester group on the molecule is compatible with the ester solvent.
Halogenated	Dichloromethane, Chloroform	Moderately Soluble	The molecule's moderate polarity allows for some interaction with these solvents.
Apolar	Hexane, Toluene	Insoluble to Slightly Soluble	The significant polarity mismatch between the solute and solvent limits solubility.

Disclaimer: This table is predictive and serves as a guideline for solvent selection in experimental studies. Precise quantitative data must be obtained through the experimental protocols outlined below.

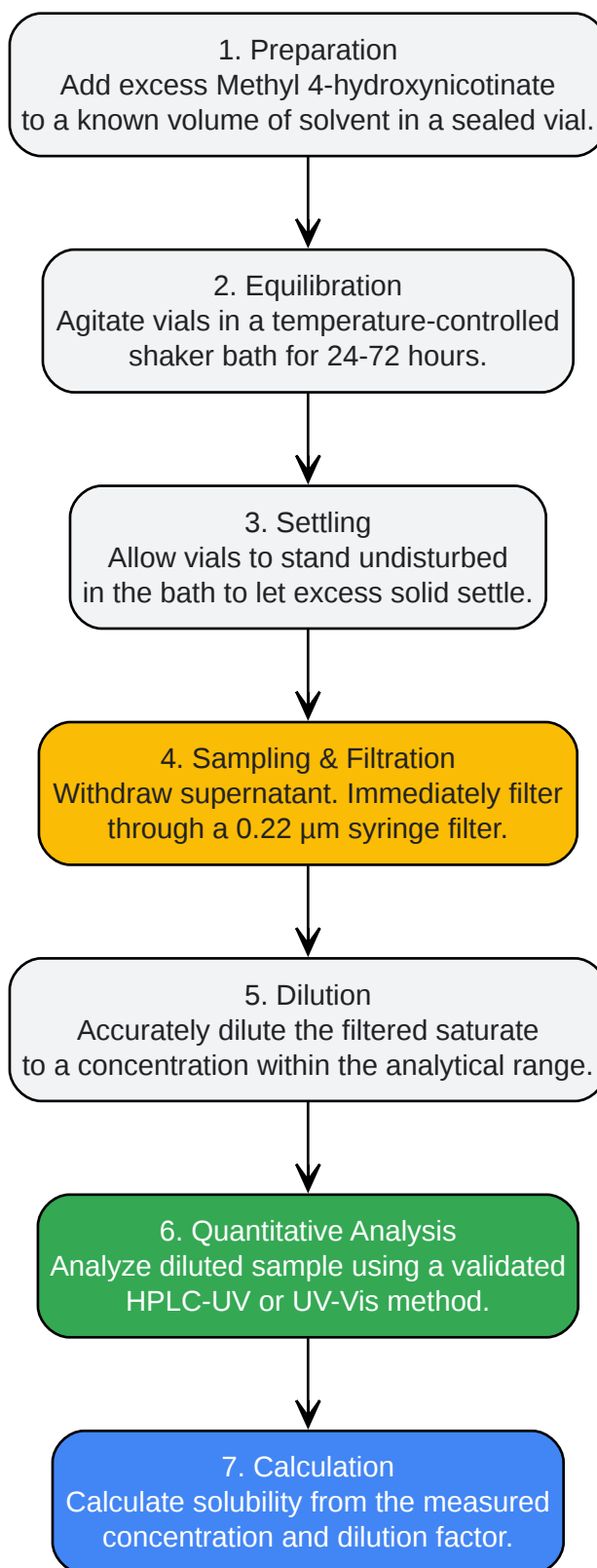
Experimental Protocol: Thermodynamic Solubility Determination

To generate precise and reliable data, the isothermal shake-flask method is the gold standard. [7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility at a given temperature.

Causality and Workflow Design

The experimental design is critical for achieving trustworthy results. The objective is to create a saturated solution in a state of equilibrium, then accurately quantify the solute concentration in the supernatant. Temperature control is paramount, as solubility is highly temperature-dependent. The equilibration time must be sufficient to ensure saturation is reached, which can be confirmed by measuring the concentration at successive time points until it remains constant. Finally, filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram



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Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials and Equipment:

- High-purity **Methyl 4-hydroxynicotinate**
- Analytical grade solvents
- 20 mL glass vials with PTFE-lined screw caps
- Temperature-controlled orbital shaker or water bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringes and 0.22 μm syringe filters (ensure filter compatibility with the solvent)
- HPLC-UV or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of **Methyl 4-hydroxynicotinate** to a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained.[7]
- Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired solvent to each vial.
- Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours). It is advisable to run a preliminary experiment to determine the time required to reach equilibrium by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
- Settling: Once the equilibration period is complete, allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

- **Sampling and Filtration:** Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the settled solid. Immediately filter the solution through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[7]
- **Dilution:** Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method as described in Section 4.
- **Calculation:** Calculate the solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

Quantitative Analysis Methods

Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its high specificity and sensitivity. A simpler, more cost-effective alternative for routine analysis in non-complex matrices is UV-Vis Spectrophotometry.[8]

Comparison of Analytical Methods

Parameter	High-Performance Liquid Chromatography (HPLC-UV)	UV-Vis Spectrophotometry
Principle	Separation based on partitioning between a mobile and stationary phase, followed by UV detection.[8]	Measurement of light absorbance by the analyte at a specific wavelength (λ_{max}).[9]
Selectivity	High (separates analyte from impurities).	Low (any substance absorbing at λ_{max} will interfere).
Sensitivity	High (ng/mL to pg/mL range).	Moderate ($\mu\text{g/mL}$ range).
Application	Ideal for all sample types, especially complex matrices. The gold standard for validation.	Suitable for pure, single-component solutions.

Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps to develop a robust reversed-phase HPLC (RP-HPLC) method for quantifying **Methyl 4-hydroxynicotinate**. A similar approach has been successfully used for related compounds like methyl 4-hydroxybenzoate.[10][11]

Instrumentation & Conditions (Starting Point):

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 55:45 v/v). The pH of the water can be adjusted with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shape.[11]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λ_{max}).
- Injection Volume: 10 μL

- Column Temperature: 30 °C

Procedure:

- Standard Preparation: Prepare a stock solution of **Methyl 4-hydroxynicotinate** (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of at least five calibration standards by serial dilution.
- Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R^2), which should be >0.999 for a valid calibration.
- Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
- Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine the concentration of **Methyl 4-hydroxynicotinate** in the diluted sample.
- Final Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the original saturated solution.

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